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Introduction and Chemical Classification

The scaline class of compounds represents a structurally distinct group of psychedelic phenethylamines
characterized by specific aromatic substitution patterns that differentiate them from other phenethylamine
derivatives. Scalines are formally known as 4-substituted-3,5-dimethoxyphenethylamines, making them
direct analogs of the naturally occurring psychedelic mescaline (3,4,5-trimethoxyphenethylamine) [1]. The
core structural scaffold consists of a phenethylamine backbone with methoxy groups at the 3- and 5-
positions of the aromatic ring, and a variable substituent at the 4-position [2] [3]. The "3C-scalines" are a-
methylated analogs belonging to the amphetamine class, which demonstrate altered pharmacological profiles

due to increased metabolic stability and enhanced receptor interactions [2].

These compounds are categorized within the broader 3,4,5-trisubstituted phenethylamines, which
constitute one of three major structural classes of psychedelic phenethylamines, alongside the 2,4,5-
trisubstituted and 2,4,6-trisubstituted derivatives [4] [3]. Historically, the 3,4,5-trisubstituted compounds
received less research attention compared to their 2,4,5-trisubstituted counterparts due to early reports of
their relatively weaker human potencies [2] [3]. However, recent investigations have revealed that certain 4-
position modifications can yield compounds with significantly enhanced activity compared to mescaline,

reinstating interest in this chemical class [1].
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Structural Determinants of Receptor Activity

¢ Key molecular features: The phenethylamine backbone serves as the fundamental scaffold for all
scaline compounds, with specific structural modifications dictating their pharmacological properties.
The ethylamine chain length is critical for optimal receptor interaction, with extension or shortening
typically diminishing 5-HT2A receptor affinity [4]. The presence of methoxy groups at both the 3-
and 5-positions of the aromatic ring creates a symmetric substitution pattern that distinguishes scalines
from other phenethylamine classes [2] [3]. The 4-position substituent represents the primary variable
structural element that can be systematically modified to modulate receptor affinity, selectivity, and

functional efficacy [2].

¢ 4-Position substituent effects: Systematic investigation of 4-position modifications has revealed clear
structure-activity relationships that guide receptor interaction profiles. Extending the alkoxy chain
length from methoxy to ethoxy, propoxy, and butoxy generally increases binding affinity for both 5-
HT2A and 5-HT2C receptors in a length-dependent manner [2] [3]. The introduction of fluorine
atoms into alkoxy substituents significantly enhances receptor binding affinity and functional potency,
with trifluoromethoxy substitutions producing particularly dramatic improvements [2]. Bulkier
substituents including benzyloxy and allyloxy groups can enhance receptor affinity but may alter
selectivity profiles across monoamine receptors [1]. Replacement of oxygen with sulfur in thioether
analogs (e.g., thiomescaline) typically increases potency while potentially altering metabolic stability

[1].

Table 1: Comparative Receptor Binding Affinities (Ki in nM) of Selected Scalines and 3C-Scalines

5-HT2A Ki 5-HT2C Ki 5-HT1A Ki Selectivity Ratio

Compound 4-Substituent (M) (M) (M) (2A12C)
Mescaline OCHs 7,200 18,000 28,000 0.4
Escaline OC2zHs 810 1,600 4,200 0.5
Proscaline OCsH~ 380 770 1,900 0.5
Isoproscaline OCH(CH3)2 350 1,200 2,300 0.3
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Compound

Buscaline

Thiomescaline

Trifluoromescaline

Allylescaline

3C-Escaline

3C-Proscaline

Note: Binding dffinity data (Ki values) compiled from recent studies [2] [3]. Lower Ki values indicate higher

4-Substituent

OCaHo

SCHs

OCFs

OCH2CH=CH:2

OC:2Hs

OCsH~

5-HT2A Ki
(nV)

290

150

115

260

1,900

1,100

5-HT2C Ki 5-HT1A Ki Selectivity Ratio

(nM) (nM) (2A12C)
770 1,200 0.4
420 1,000 0.4
530 1,100 0.2
620 1,300 0.4
4,800 9,600 0.4
2,800 4,300 0.4

binding affinity. Selectivity ratio calculated as 5-HT2A Ki/5-HT2C Ki.

Quantitative Pharmacological Data

The functional activity of scaline compounds extends beyond simple receptor binding to include efficacy in
receptor activation and signaling. Recent systematic investigations have quantified both the potency (EC50)
and efficacy (Emax) of various scaline derivatives at 5-HT2A and 5-HT2B receptors, revealing important
structure-activity trends [2]. Fluorination of 4-alkoxy substituents generally increases both potency and
efficacy at 5-HT2A receptors, with trifluoromethylated compounds showing particularly enhanced activity
profiles [2]. The a-methylated analogs (3C-scalines) typically show reduced binding affinity but maintained

or slightly enhanced functional potency compared to their non-alkylated counterparts, suggesting differences

in signaling bias or receptor activation mechanisms [2].

Table 2: Functional Activity Parameters of Selected Scalines at 5-HT2A Receptors

. EC50 Emax (% 5- . . . Functional
Compound 4-Substituent Signaling Bias .
(nM) HT) Selectivity
Mescaline OCHs 910 75 Balanced Low
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Compound

Escaline

Proscaline

Isoproscaline

Buscaline

Thiomescaline

Trifluoromescaline

Allylescaline

Difluoroescaline

Trifluoroescaline

Note: Functional activity parameters measured using in vitro calcium flux assays in HT-22 cells expressing

human 5-HT2A receptors [2]. EC50 represents concentration for half-maximal response; Emax represents

4-Substituent

OCzHs

OCsH7

OCH(CH3)2

OCsHo

SCHs

OCFs

OCH2CH=CHz2

OCH2CFz2H

OCH2CF3

EC50
(nM)

220

110

95

85

45

35

70

50

40

maximal efficacy relative to serotonin (5-HT).

The physicochemical properties of scaline derivatives play a crucial role in their pharmacological behavior
and drug-like characteristics. Systematic modifications at the 4-position directly impact lipophilicity and
metabolic stability, with fluorinated compounds generally exhibiting enhanced membrane permeability and
prolonged duration of action [2]. The polar surface area and hydrogen bonding capacity influenced by 4-
substituents affect blood-brain barrier penetration and overall distribution kinetics [5]. Introduction of

branched alkyl chains or cyclic substituents can create steric hindrance that modulates receptor

Emax (% 5-
HT)

89

94

92

96

98

102

95

97

101

association/dissociation kinetics and functional selectivity [2] [3].

Signaling Bias

Gq-biased

Gg-biased

Gg-biased

GQ-biased

B-arrestin
biased

Strongly Gg-
biased

Gg-biased

Gqg-biased

Strongly Gg-
biased

Functional
Selectivity

Moderate

Moderate

Moderate

Moderate

High

High

Moderate

High

High
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Experimental Protocols and Methodologies

Receptor Binding Assays

Cell culture and membrane preparation: Human embryonic kidney (HEK-293) cells stably expressing
human 5-HT2A, 5-HT2C, 5-HT1A, adrenergic alA, a2A, or dopaminergic D2 receptors are maintained in
minimal essential medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 pg/mL
streptomycin at 37°C in 5% COz [2] [6]. For membrane preparation, cells are harvested in ice-cold
phosphate-buffered saline, homogenized in binding assay buffer (50 mM Tris-HCI, 10 mM MgClz, 0.5 mM
EDTA, pH 7.4), and centrifuged at 40,000 x g for 20 minutes at 4°C. The pellet is resuspended in fresh

buffer and protein concentration determined using the Bradford method [2].

Radioligand binding procedure: Binding assays are performed in 96-well plates with a total volume of 200
pL containing 100 pg membrane protein, competing scaline compound (at least 10 concentrations for Ki
determination), and appropriate radioligand ([3H]ketanserin for 5-HT2A, [3H]mesulergine for 5-HT2C,
[EH]8-OH-DPAT for 5-HT1A) at approximately its Kd concentration [2]. Non-specific binding is determined
in the presence of 10 pM unlabeled antagonist (ketanserin for 5-HT2A, mianserin for 5-HT2C, WAY-100635
for 5-HT1A). After 60-90 minutes incubation at room temperature, reactions are terminated by rapid
filtration through GF/B filters presoaked in 0.3% polyethyleneimine using a 96-well harvester, followed by
three washes with ice-cold buffer. Filter-bound radioactivity is quantified by liquid scintillation counting, and
Ki values are calculated using the Cheng-Prusoff equation from competition curves fitted by nonlinear

regression [2] [6].

Functional Activity Assays

Calcium flux assay: For measurement of functional potency and efficacy at 5-HT2A and 5-HT2B receptors,
HT-22 cells stably expressing the respective human receptors are seeded in black-walled, clear-bottom 96-
well plates at 30,000 cells/well and cultured overnight [2]. Cells are loaded with calcium-sensitive
fluorescent dye (e.g., Fluo-4 AM) in Hanks' balanced salt solution with 20 mM HEPES for 60 minutes at
37°C. After dye loading, cells are washed and placed in a fluorometric imaging plate reader (FLIPR) or
similar instrument. Test compounds are added at various concentrations and calcium-dependent fluorescence

is measured (excitation 485 nm, emission 525 nm) every second for the first 120 seconds and every 6
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seconds for an additional 300 seconds [2]. Concentration-response curves are generated from peak
fluorescence values, and EC50 and Emax values are determined by nonlinear regression analysis using three-

parameter logistic equations.

TAARI1 activation assay: Human trace amine-associated receptor 1 (TAAR1) activation is measured using a
cyclic AMP accumulation assay in HEK-293 cells stably expressing human TAAR1 [2] [7]. Cells are seeded
in 96-well plates and incubated overnight. Following pretreatment with the phosphodiesterase inhibitor
IBMX (0.5 mM) for 15 minutes, cells are stimulated with test compounds for 30 minutes at 37°C. Cellular
cAMP is quantified using commercial cAMP ELISA kits or homogeneous time-resolved fluorescence
(HTRF) assays according to manufacturer protocols [2]. Forskolin (10 uM) is used as a positive control, and

concentration-response curves are analyzed to determine compound potency and efficacy at TAARI.

Signaling Pathways and Experimental Workflows

The primary mechanism of action for scaline compounds involves agonist activity at serotonin receptors,
particularly the 5-HT2A subtype, which mediates their characteristic psychedelic effects [2] [3].
Understanding the signaling cascades initiated by receptor activation provides crucial insights for predicting

functional outcomes and potential therapeutic applications.
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Figure 1: 5-HT2A Receptor Signaling Pathways Activated by Scaline Compounds. Scalines primarily
activate Gq-protein coupled pathways leading to calcium release, with potential [-arrestin recruitment

influencing duration and internalization.

The experimental workflow for comprehensive characterization of novel scaline compounds follows a
systematic approach that integrates multiple pharmacological assessment techniques. This standardized
methodology enables direct comparison across different derivatives and establishes structure-activity

relationships with translational relevance.
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Figure 2: Experimental Workflow for Scaline Compound Characterization. The tiered approach progresses

from initial binding assessment to comprehensive functional profiling.

Conclusion and Research Applications

The structure-activity relationship analysis of the scaline class reveals consistent patterns that enable
rational design of compounds with tailored pharmacological properties. The 4-position substituent serves as

the primary modulator of receptor affinity and functional activity, with specific structural features conferring
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distinct pharmacological advantages. Extension of alkoxy chain length and introduction of fluorine atoms
represent particularly productive strategies for enhancing 5-HT2A receptor potency while maintaining the
characteristic psychedelic activity profile of this chemical class [2] [3]. The systematic quantification of both
binding and functional parameters enables predictive modeling of in vivo activity and provides valuable

insights for medicinal chemistry optimization campaigns.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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